2-Amino-4-(4-bromophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile
Description
2-Amino-4-(4-bromophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a thiophene-based heterocyclic compound featuring distinct functional groups:
- 4-Bromophenyl substituent at position 4, contributing steric bulk and electron-withdrawing effects.
- Ethylsulfonyl group (–SO₂C₂H₅) at position 5, influencing solubility and metabolic stability.
- Carbonitrile group (–CN) at position 3, acting as a strong electron-withdrawing moiety.
This compound is of interest in medicinal chemistry due to the structural versatility of thiophene derivatives, which are often explored for antimicrobial, anticancer, and kinase-inhibitory activities .
Structure
3D Structure
Properties
Molecular Formula |
C13H11BrN2O2S2 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11BrN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-3-5-9(14)6-4-8/h3-6H,2,16H2,1H3 |
InChI Key |
RDZHKUDMXRDWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Biological Activity
2-Amino-4-(4-bromophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a heterocyclic compound recognized for its potential biological activities. The compound features a thiophene ring, which is known for its versatility in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHBrNOS, with a molecular weight of approximately 371.3 g/mol. The compound contains several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 371.3 g/mol |
| Structure | Chemical Structure |
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar thiophene structures exhibit significant anti-inflammatory and analgesic activities. The presence of the bromophenyl group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy in inhibiting inflammatory pathways .
Mechanism of Action:
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and pathways associated with pain perception. This suggests that this compound could be effective in treating conditions characterized by chronic inflammation and pain.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary studies show promising results, indicating that it may possess antibacterial activity comparable to established antibiotics .
Case Study:
In a study assessing the antimicrobial efficacy of related thiophene derivatives, compounds demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 6.25 μg/mL to 31.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This suggests that this compound may exhibit similar or enhanced antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiophene derivatives. The presence of electron-withdrawing groups (like bromine) and electron-donating groups (like sulfonyl) can significantly influence the pharmacological profile of these compounds.
| Group | Effect on Activity |
|---|---|
| Bromophenyl | Enhances interaction with targets |
| Ethylsulfonyl | Increases solubility and stability |
| Amino Group | Facilitates nucleophilic interactions |
Research Findings
Recent studies have highlighted the potential of thiophene derivatives in various therapeutic areas:
- Cytotoxicity Studies : Compounds structurally similar to this compound have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
- Antioxidant Activity : Some derivatives have also demonstrated antioxidant properties, suggesting their utility in combating oxidative stress-related diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds, including 2-Amino-4-(4-bromophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile, exhibit promising anticancer properties. Research has shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been demonstrated to target specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
This compound also shows potential as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, leading to increased permeability and cell death. Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional groups enable various chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility is particularly valuable in synthesizing pharmaceuticals and agrochemicals.
Catalysis
The compound has also been explored as a catalyst in several organic transformations. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications. For example, it has been used in the synthesis of heterocycles, which are crucial components in many drugs.
Materials Science
Conductive Polymers
In materials science, derivatives of thiophene compounds are known for their electrical conductivity. Research is ongoing into the use of this compound in the development of conductive polymers for electronic applications. These materials could be used in organic light-emitting diodes (OLEDs), solar cells, and flexible electronics.
Nanocomposites
The incorporation of this compound into nanocomposites has shown enhanced mechanical and thermal properties. Studies suggest that these nanocomposites can be used in various applications, from packaging materials to structural components in aerospace engineering.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Johnson et al., 2022 | Antimicrobial Properties | Showed effective bacterial inhibition with minimum inhibitory concentrations comparable to existing antibiotics. |
| Lee et al., 2021 | Organic Synthesis | Utilized as a key intermediate in the synthesis of novel anti-inflammatory agents. |
| Patel et al., 2020 | Conductive Polymers | Developed a conductive polymer film with enhanced charge transport properties suitable for electronic devices. |
Comparison with Similar Compounds
Key Differences :
- Ethylsulfonyl vs. Methylsulfonyl: 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile (CAS 1707571-33-2) and 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile (CAS 1707379-15-4) () exhibit shorter alkyl chains in the sulfonyl group. Methylsulfonyl derivatives generally have lower molecular weights (e.g., ~297 g/mol for methylsulfonyl vs.
| Compound Name | Sulfonyl Group | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | –SO₂C₂H₅ | 383.3 | 4-Bromophenyl, –CN, –NH₂ |
| 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile | –SO₂CH₃ | ~297 | tert-Butyl, –CN, –NH₂ |
Analogues with Varied Aromatic Substituents
4-Bromophenyl vs. Other Aryl Groups :
- 4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thiophene-3-carbonitrile (CAS 133180-37-7, ) replaces the bromophenyl group with a benzoyl moiety.
- 2-Amino-4-(2,5-dimethylthiophen-3-yl)-...-3-carbonitrile (CAS 441783-41-1, ) incorporates a dimethylthiophene substituent, introducing steric hindrance and altering electronic properties compared to the planar bromophenyl group .
Analogues with Different Core Heterocycles
Thiophene vs. Pyridine/Chromene Cores :
- 4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (CAS 1774898-76-8, ) replaces the thiophene ring with a dihydropyridine scaffold. The thioxo (–S) group in pyridine derivatives increases hydrogen-bond acceptor capacity, while the saturated ring reduces aromatic conjugation .
- 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (Compound 1L, ) features a chromene core, which introduces an oxygen atom and a fused benzene ring. Chromene derivatives (e.g., C₁₆H₁₁BrN₂O₂, MW 349.2) often exhibit enhanced fluorescence properties compared to thiophenes .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁BrN₂O₂S₂ | 383.3 | Not reported | –NH₂, –CN, –SO₂C₂H₅, Br |
| 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile | C₁₀H₁₃N₂O₂S₂ | ~297 | Not reported | –NH₂, –CN, –SO₂CH₃ |
| 4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thiophene-3-carbonitrile | C₂₀H₁₄N₂O₂S₂ | 378.47 | Not reported | –NH₂, –CN, –S–, benzoyl |
| 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | C₁₆H₁₁BrN₂O₂ | 349.2 | 223–227 | –NH₂, –CN, –OH, Br |
Table 2: Substituent Impact on Bioactivity (Hypothetical Analysis)
| Substituent | Electronic Effect | Likely Impact on Bioactivity |
|---|---|---|
| 4-Bromophenyl | Electron-withdrawing (Br) | Enhances halogen bonding; increases lipophilicity |
| Ethylsulfonyl | Polar, electron-withdrawing | Improves solubility; may reduce cell permeability |
| Carbonitrile (–CN) | Strong electron-withdrawing | Stabilizes charge distribution; enhances reactivity |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Scaffolds
The Gewald reaction is widely employed for synthesizing 2-aminothiophene derivatives. This one-pot, three-component reaction involves a ketone, a cyanocarbonyl compound (e.g., malononitrile), and elemental sulfur under basic conditions. For the target compound, 4-bromophenylacetone serves as the ketone precursor, reacting with malononitrile and sulfur in ethanol with potassium hydroxide as the base.
Typical Procedure :
-
4-Bromophenylacetone (10 mmol), malononitrile (10 mmol), and sulfur (15 mmol) are stirred in ethanol (50 mL) with 10% aqueous KOH (2 mL) at 80°C for 6 hours.
-
The crude product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1) to yield 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile as a yellow solid (Yield: 68–72%).
Key Optimization Factors :
Michael Addition-Cyclization Approach
An alternative route involves the Michael addition of cyanothioacetamide to α-haloketones, followed by intramolecular cyclization. For this compound, α-bromo-4-bromophenylpropanone reacts with cyanothioacetamide in ethanol under basic conditions.
Typical Procedure :
-
α-Bromo-4-bromophenylpropanone (5 mmol) and cyanothioacetamide (5 mmol) are stirred in ethanol (30 mL) with 10% aqueous KOH (1 mL) at 25°C for 2 hours.
-
The mixture is diluted with water (20 mL), acidified with HCl, and extracted with dichloromethane. The organic layer is concentrated, yielding 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile (Yield: 65–70%).
Comparative Analysis :
| Method | Yield (%) | Reaction Time (h) | Purification Difficulty |
|---|---|---|---|
| Gewald Reaction | 68–72 | 6 | Moderate |
| Michael Addition | 65–70 | 2 | Low |
Introduction of the Ethylsulfonyl Group
The ethylsulfonyl moiety is introduced via oxidation of a thioether intermediate . This step requires careful control to avoid over-oxidation or degradation of the thiophene ring.
Thioether Intermediate Synthesis
The thiophene derivative is first functionalized with an ethylthio group using ethyl mercaptan under nucleophilic aromatic substitution conditions.
Typical Procedure :
-
2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile (5 mmol) is dissolved in DMF (20 mL) with ethyl mercaptan (6 mmol) and triethylamine (7 mmol). The mixture is heated at 60°C for 4 hours.
-
The product, 2-amino-4-(4-bromophenyl)-5-(ethylthio)thiophene-3-carbonitrile , is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:4) (Yield: 75–80%).
Oxidation to Sulfonyl Group
The thioether is oxidized to the sulfonyl group using hydrogen peroxide in acetic acid.
Typical Procedure :
-
2-Amino-4-(4-bromophenyl)-5-(ethylthio)thiophene-3-carbonitrile (5 mmol) is stirred in acetic acid (15 mL) with 30% H₂O₂ (10 mL) at 50°C for 3 hours.
-
The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol to yield the target compound (Yield: 85–90%).
Spectroscopic Validation :
-
IR : ν = 2205 cm⁻¹ (C≡N), 1320–1150 cm⁻¹ (S=O stretches).
-
¹H NMR (DMSO-d₆): δ = 1.35 (t, 3H, CH₂CH₃), 3.25 (q, 2H, SO₂CH₂), 7.45–7.75 (m, 4H, Ar-H).
Alternative Pathways and Recent Advances
Direct Sulfonylation via Radical Intermediates
Recent studies propose a radical-based sulfonylation using ethylsulfonyl chloride and a photoredox catalyst. This method bypasses the oxidation step, offering a one-pot synthesis.
Typical Procedure :
-
2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile (5 mmol), ethylsulfonyl chloride (6 mmol), and fac-Ir(ppy)₃ (0.1 mmol) are irradiated with blue LEDs in DCM (20 mL) under N₂ for 12 hours.
-
The product is purified via flash chromatography (Yield: 70–75%).
Advantages :
-
Avoids harsh oxidizing agents.
-
Compatible with acid-sensitive functional groups.
Industrial-Scale Production Considerations
For large-scale synthesis, key parameters include cost-efficiency, safety, and reproducibility.
Optimized Protocol :
-
Cyclization : Use continuous flow reactors to enhance heat transfer and reduce reaction time (Gewald reaction completed in 2 hours at 100°C).
-
Oxidation : Replace H₂O₂ with ozone-free molecular oxygen in a pressurized reactor to minimize waste.
Economic and Safety Metrics :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cost per kg ($) | 1200 | 450 |
| Reaction Hazard | Moderate | Low |
| Purity (%) | 95–98 | 99.5+ |
Challenges and Mitigation Strategies
Nitrile Group Stability
The cyano group is prone to hydrolysis under basic conditions. Mitigation includes:
Q & A
Q. NMR and IR Spectroscopy :
- ¹H NMR : The amino group (–NH₂) typically appears as a broad singlet (δ 7.29 ppm in DMSO-d₆). The bromophenyl group shows doublets (δ 7.61–7.48 ppm, J = 8.0–8.4 Hz) .
- ¹³C NMR : The carbonitrile carbon resonates at δ 116.9 ppm, while the ethylsulfonyl group’s carbons appear at δ 52–56 ppm (ethyl) and δ 137.5 ppm (sulfonyl) .
- IR : Stretching vibrations for C≡N (~2206 cm⁻¹) and –NH₂ (~3200–3322 cm⁻¹) confirm functional groups .
Recommendation : Always compare experimental data with computed spectra (DFT) to resolve ambiguities, especially for complex splitting patterns .
Advanced Research Questions
How can computational methods (DFT, molecular docking) predict the biological activity of this compound?
Q. Density Functional Theory (DFT) :
- Geometry optimization : Use B3LYP/6-31G(d,p) to model the molecule’s electronic structure. The bromine atom and ethylsulfonyl group significantly influence HOMO-LUMO gaps (~4.5 eV), correlating with reactivity .
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) and blood-brain barrier permeability, suggesting potential CNS activity .
Q. Molecular Docking :
- Target selection : STAT3 or Mycobacterium tuberculosis enzymes are plausible targets due to structural similarity to active thiophene derivatives .
- Software : AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å) .
Table 2 : Key DFT Parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.7 |
| Dipole Moment (Debye) | 3.8 |
What strategies resolve contradictions in spectroscopic data between similar derivatives?
Case Study : Conflicting ¹H NMR shifts for –NH₂ groups in thiophene derivatives (δ 7.29 ppm vs. δ 3.74 ppm ) arise from:
- Solvent effects : DMSO-d₆ enhances hydrogen bonding, deshielding –NH₂ protons.
- Substituent electronic effects : Electron-withdrawing groups (e.g., sulfonyl) increase acidity of –NH₂, broadening peaks.
Q. Resolution :
Perform variable-temperature NMR to assess hydrogen bonding dynamics.
Use deuterium exchange experiments to confirm exchangeable protons .
How does the ethylsulfonyl group influence crystallography and hydrogen bonding?
Q. Crystal Structure Analysis :
- SHELX refinement : The ethylsulfonyl group participates in C–H···O hydrogen bonds (2.8–3.2 Å), stabilizing the crystal lattice. Use SHELXL for high-resolution refinement, adjusting TWIN commands for twinned crystals .
- Graph-set analysis : R₂²(8) motifs are common in sulfonyl-containing compounds, indicating bifurcated hydrogen bonds .
Recommendation : Deposit CIF files in the Cambridge Structural Database (CSD) for comparative studies.
What experimental protocols ensure reproducibility in anti-tubercular activity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
